molecular formula C6H9IO B1449856 6-Iodo-2-oxaspiro[3.3]heptane CAS No. 1363381-15-0

6-Iodo-2-oxaspiro[3.3]heptane

Cat. No. B1449856
CAS RN: 1363381-15-0
M. Wt: 224.04 g/mol
InChI Key: AKUIJMJEPKXSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-oxaspiro[3.3]heptane is a chemical compound with the CAS Number: 1363381-15-0 . It has a molecular weight of 224.04 and is typically stored in a refrigerator . The compound is liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 6-Iodo-2-oxaspiro[3.3]heptane is C6H9IO . The InChI Key, which is a unique identifier for chemical substances, is AKUIJMJEPKXSAA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Iodo-2-oxaspiro[3.3]heptane is a liquid at room temperature . It has a molecular weight of 224.04 . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 1.96, indicating its lipophilicity . Its water solubility is 1.59 mg/ml .

Scientific Research Applications

Synthesis of Bioactive Molecules

6-Iodo-2-oxaspiro[3.3]heptane serves as a versatile intermediate in the synthesis of bioactive molecules. Its spirocyclic structure is a valuable scaffold in medicinal chemistry, often used to mimic the morpholine ring found in many drug-like molecules . This compound can introduce three-dimensional complexity into pharmacologically active compounds, potentially leading to new treatments and therapies.

Material Science: Flame Retardants

In material science, particularly in the development of flame retardants, 6-Iodo-2-oxaspiro[3.3]heptane derivatives have been explored due to their potential to enhance fire resistance in polymers. The iodine atom in the compound contributes to the flame-retardant properties by promoting the formation of a char layer when exposed to fire, which helps in insulating the material from heat and slowing down combustion .

Organic Synthesis: Chiral Building Blocks

The spirocyclic iodolactone framework of 6-Iodo-2-oxaspiro[3.3]heptane is a valuable chiral building block in organic synthesis. It can be used to construct complex, chiral molecules with high enantiomeric purity, which is crucial for the synthesis of enantioselective drugs and other chiral substances .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 6-Iodo-2-oxaspiro[3.3]heptane can be used as a standard or reference compound in chromatographic studies. Its unique structure allows it to be easily identified and quantified, making it useful for method development and validation in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Synthesis: Iodination Reactions

This compound is also employed in chemical synthesis as an iodinating agent. The presence of the iodine atom makes it a suitable reagent for introducing iodine into other organic molecules, which is a critical step in the synthesis of various iodine-containing compounds .

Proteomics: Protein Labeling

In the field of proteomics, 6-Iodo-2-oxaspiro[3.3]heptane can be used for protein labeling. The iodine atom can be radioactively labeled, allowing for the tracking and analysis of proteins in biological systems. This application is particularly useful in the study of protein interactions and dynamics .

Life Sciences: Drug Delivery Systems

The spirocyclic structure of 6-Iodo-2-oxaspiro[3.3]heptane can be utilized in the design of drug delivery systems. Its ability to form stable complexes with other molecules may be exploited to create targeted delivery mechanisms that can transport therapeutic agents to specific sites within the body .

Environmental Science: Pollutant Detection

Lastly, in environmental science, derivatives of 6-Iodo-2-oxaspiro[3.3]heptane could be synthesized for use in the detection of pollutants. The compound’s reactivity with various environmental contaminants makes it a potential candidate for developing sensitive detection methods for monitoring environmental pollution .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

6-iodo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUIJMJEPKXSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307193
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-oxaspiro[3.3]heptane

CAS RN

1363381-15-0
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Iodo-2-oxaspiro[3.3]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 2
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 3
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 4
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 5
6-Iodo-2-oxaspiro[3.3]heptane
Reactant of Route 6
6-Iodo-2-oxaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.